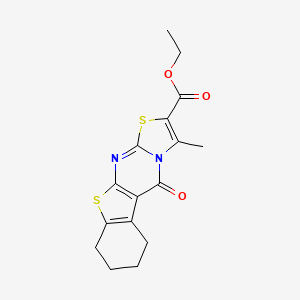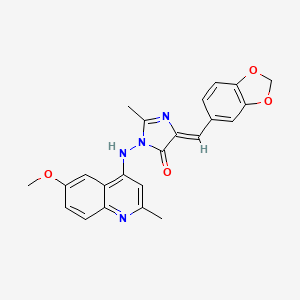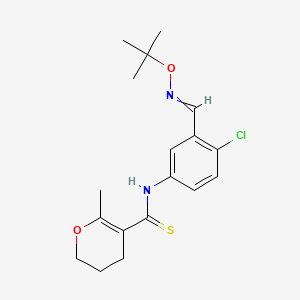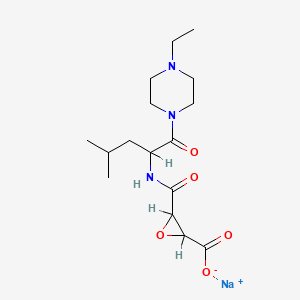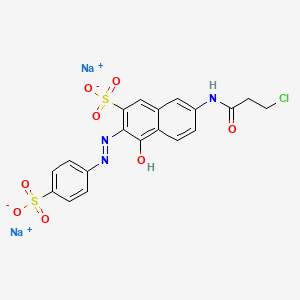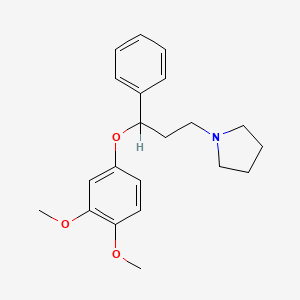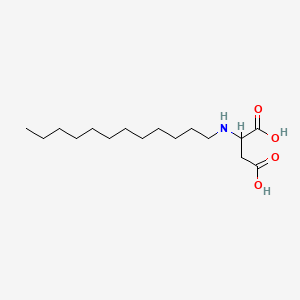
N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide is a compound derived from benzothiazole, a heterocyclic aromatic organic compound. Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties . The presence of the methoxy group and the ethanediamide moiety in this compound potentially enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents. One common method includes the reaction of 2-amino-6-methoxybenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Benzothiazolyl)cyanoacetamide: Another benzothiazole derivative with similar chemical properties.
2-Amino-6-methoxybenzothiazole: The parent compound used in the synthesis of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide.
Uniqueness
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide is unique due to the presence of the methoxy group and the ethanediamide moiety, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Eigenschaften
CAS-Nummer |
104388-94-5 |
|---|---|
Molekularformel |
C11H11N3O3S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C11H11N3O3S/c1-12-9(15)10(16)14-11-13-7-4-3-6(17-2)5-8(7)18-11/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |
InChI-Schlüssel |
HCKWIPTWVKBARN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



